2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a hydroxyl group and is linked to a phenylacetamide moiety, which may contribute to its biological activity.
The compound is synthesized through various methods involving piperidine derivatives and acetamides. It has been studied for its structural properties and biological activities, particularly in relation to its pharmacological effects.
This compound can be classified as an amide due to the presence of the amide functional group (R-CO-NR'R''), specifically a N-phenylacetamide, which indicates the presence of a phenyl group attached to the nitrogen atom of the amide.
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide typically involves the following steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural verification.
The molecular formula for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is . The structure consists of:
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions, monitored via NMR or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide may involve:
Pharmacological studies often assess the binding affinity and activity through assays that measure inhibition or activation of target proteins.
Relevant data can be obtained from spectral analysis techniques like IR spectroscopy, which provides information on functional groups present in the compound.
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide has potential applications in:
The structural architecture of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide positions it as a promising chemical scaffold for targeting cancer metabolic vulnerabilities through glutaminase (GLS) inhibition. GLS serves as the mitochondrial enzyme responsible for converting glutamine to glutamate—a critical step fueling biosynthetic pathways in Myc-driven malignancies. The hydroxypiperidine moiety enables specific molecular interactions with the tetramerization interface of GLS, functioning as an allosteric stabilizer that locks the enzyme in an inactive conformational state [3]. This mechanism disrupts the metabolic adaptation of cancer cells reliant on glutaminolysis, effectively starving them of essential intermediates required for nucleotide biosynthesis and redox balance. Computational analyses reveal that the protonated nitrogen within the piperidine ring forms critical salt bridges with conserved aspartate residues (D316 and D318) in the enzyme's allosteric binding pocket, while the hydroxyl group participates in hydrogen-bonding networks with key water molecules adjacent to the tetramer interface [3] [6]. These interactions collectively enhance binding affinity and stabilize the inactive tetrameric form of GLS, distinguishing it from competitive inhibitors that target the active site.
Mechanistic Insights into Allosteric Inhibition of Myc-Dependent TumorigenesisMyc oncoproteins transcriptionally reprogram cancer cells to exhibit glutamine addiction by upregulating GLS expression. The compound's interference with GLS activity imposes catastrophic metabolic stress specifically in Myc-hyperactivated tumors. Biochemical studies demonstrate that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide analogs trigger a >80% reduction in intracellular glutamate levels within 4 hours of treatment in MYC-amplified hepatocellular carcinoma models, preceding caspase-3 activation and apoptotic cell death. This on-target metabolic disruption coincides with suppression of mitochondrial respiration rates and reduced tricarboxylic acid (TCA) cycle intermediates—phenotypes rescued by exogenous cell-permeable α-ketoglutarate supplementation. Crucially, the hydroxypiperidine-derived inhibitors exhibit selective cytotoxicity toward tumor cells overexpressing Myc, with minimal effects on isogenic normal counterparts or Myc-silenced cells, confirming their mechanistic dependency on oncogenic Myc signaling [3].
Table 1: Molecular Features Enabling GLS Inhibition by Hydroxypiperidine Derivatives
Structural Element | Binding Interaction | Functional Consequence |
---|---|---|
Piperidine nitrogen | Salt bridge with D316/D318 | Anchors compound in allosteric pocket |
4-Hydroxyl group | Hydrogen bonding with T317/K320 | Stabilizes inactive GLS tetramer |
Acetamide linker | Hydrophobic packing with V322/F323 | Enhances binding specificity |
Phenyl ring | π-stacking with F321 | Modulates membrane permeability |
Comparative Efficacy Against BPTES Analogs in Tetramer StabilizationBenchmarking against first-generation GLS inhibitors like BPTES (bis-2-[5-phenylacetamido-1,2,4-thiadiazol-2-yl]ethyl sulfide) reveals distinct advantages of the hydroxypiperidine chemotype. While BPTES analogues exhibit potent enzyme inhibition (IC50 ~150 nM), their therapeutic utility is hampered by poor aqueous solubility and limited tumor penetration. 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide derivatives maintain submicromolar inhibitory potency (IC50 0.3-0.8 µM) while demonstrating significantly enhanced solubility profiles—attributed to the ionization of the piperidine nitrogen at physiological pH. Furthermore, surface plasmon resonance (SPR) analyses confirm a 5-fold slower dissociation rate (koff = 1.2 × 10^−3 s^−1) compared to BPTES, correlating with prolonged intracellular target engagement. Crystallographic evidence shows that unlike the symmetrical BPTES binding mode, the hydroxypiperidine core induces asymmetric conformational changes across GLS tetramer subunits, creating additional stabilizing contacts with loop regions (residues 310-330) that contribute to sustained enzyme inactivation [3] [6].
Table 2: Comparative Analysis of GLS Inhibitor Pharmacological Properties
Parameter | 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide | BPTES Analogs |
---|---|---|
GLS IC50 | 0.3-0.8 µM | 0.15-0.3 µM |
Solubility (PBS, pH 7.4) | >250 µM | <10 µM |
Plasma Stability (t1/2) | >6 hours | ~2 hours |
Target Residence Time | 15 minutes | 3 minutes |
Tumor Glutamate Reduction | 82 ± 6% | 75 ± 8% |
Beyond metabolic targeting, the hydroxypiperidine-acetamide architecture demonstrates disruptive potential against oncogenic stabilization mechanisms of conformationally misfolded mutant p53 proteins. Approximately 40% of human cancers harbor TP53 mutations that confer gain-of-function oncogenic properties, primarily through resistance to MDM2-mediated degradation. The compound class interferes with the chaperone-dependent stabilization pathway orchestrated by DNAJA1—a J-domain–containing co-chaperone of HSP70 that recognizes and protects misfolded p53 variants (R175H, R248W, R273H) from proteasomal degradation. Biochemical pull-down assays confirm that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide disrupts DNAJA1-mutant p53 complexes with an apparent KD of 8.3 µM, triggering ubiquitin-independent aggregation and clearance of mutant p53 via the autophagy-lysosome pathway [6]. This mechanism bypasses the limitations of MDM2-targeting approaches that remain ineffective against p53 mutants lacking functional DNA-binding domains.
Conformational Mutant p53 Dependency in Oncogenic StabilizationThe vulnerability of mutant p53 to degradation via DNAJA1 inhibition exhibits striking conformational specificity. Temperature-sensitive p53 mutants (e.g., V143A) revert to wild-type folding at permissive temperatures and become resistant to compound-induced degradation, whereas structural mutants (R175H) remain susceptible regardless of folding conditions. Molecular dynamics simulations reveal that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide occupies a hydrophobic cleft within DNAJA1's C-terminal substrate-binding domain, competitively displacing misfolded p53 peptides. This binding event allosterically disrupts J-domain-mediated HSP70 ATPase activation, preventing the chaperone cycle from achieving the high-affinity state required for mutant p53 stabilization. Functional validation in isogenic cell lines demonstrates that cytotoxic potentiation of cisplatin by the compound occurs exclusively in mutant p53-harboring ovarian cancer models (fold-increase IC50 reduction = 4.2), with no synergistic effect observed in p53-null or wild-type p53 cells [6] [7].
Structure-Function Relationships in HSP40/JDPs InhibitionThe pharmacophore requirements for DNAJA1 inhibition center on the stereoelectronic properties of the piperidine-acetamide framework. Systematic analog profiling identifies three critical determinants:
These features collectively enable selective interference with DNAJA1's substrate recognition without affecting structurally homologous JDPs like DNAJB1 or DNAJB6. Specificity profiling across 15 human HSP40 family members confirms ≥100-fold selectivity for DNAJA1 over other JDPs, validating its precision in targeting mutant p53 stabilization pathways while sparing essential proteostatic functions of related co-chaperones [6] [7].
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